molecular formula C7H14O2 B3052520 5-Hydroxy-5-methylhexan-2-one CAS No. 42137-04-2

5-Hydroxy-5-methylhexan-2-one

Cat. No. B3052520
CAS RN: 42137-04-2
M. Wt: 130.18 g/mol
InChI Key: GNNBSAPGFGNCCT-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methylhexan-2-one is a chemical compound with the CAS Number: 42137-04-2 . It has a molecular weight of 130.19 and is in liquid form .


Molecular Structure Analysis

The molecule contains a total of 22 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

Ketones, such as 5-Hydroxy-5-methylhexan-2-one, are reactive with many acids and bases liberating heat and flammable gases (e.g., H2). The amount of heat may be sufficient to start a fire in the unreacted portion of the ketone. Ketones react with reducing agents such as hydrides, alkali metals, and nitrides to produce flammable gas (H2) and heat .


Physical And Chemical Properties Analysis

The compound is a liquid . It is stored at a temperature of -10 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Hydroxy-5-methylhexan-2-one, focusing on six unique fields:

Pharmaceutical Intermediates

5-Hydroxy-5-methylhexan-2-one is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting metabolic and neurological disorders. Researchers leverage its reactivity to develop new therapeutic agents with improved efficacy and safety profiles .

Organic Synthesis

In organic chemistry, 5-Hydroxy-5-methylhexan-2-one serves as a versatile building block. Its functional groups enable it to undergo a variety of chemical transformations, making it valuable in the synthesis of complex organic molecules. This compound is particularly useful in the development of new synthetic methodologies and the exploration of reaction mechanisms .

Flavor and Fragrance Industry

This compound is also utilized in the flavor and fragrance industry due to its potential to impart unique sensory properties. It can be used as a precursor in the synthesis of flavoring agents and aromatic compounds, enhancing the sensory attributes of food products and perfumes. Research in this area focuses on optimizing its use to create novel and appealing scents and flavors.

Material Science

In material science, 5-Hydroxy-5-methylhexan-2-one is investigated for its role in the development of new materials. Its chemical properties make it suitable for use in the synthesis of polymers and resins with specific characteristics. Researchers are exploring its potential to improve the performance and durability of materials used in various industrial applications .

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and is represented by the pictogram GHS07 . Hazard statements include H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

5-hydroxy-5-methylhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(8)4-5-7(2,3)9/h9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNBSAPGFGNCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452885
Record name 5-hydroxy-5-methylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42137-04-2
Record name 5-hydroxy-5-methylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-5-methylhexan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The obtained 2-methyl-4-(2-methyl[1,3]dioxolan-2-yl)butan-2-ol (21.18 g) was dissolved in acetone (165 ml). Thereafter, 1 M hydrochloric acid (6.6 ml) was added to the solution, and the obtained mixture was stirred at a room temperature for 2 hours. The reaction solution was neutralized with an aqueous 1 M sodium hydroxide solution. Thereafter, a saturated saline solution (100 ml) was added thereto, and acetone was then distilled off under a reduced pressure. After extraction with chloroform (200 ml×4), the organic layer was dried over anhydrous sodium sulfate. The solvent was then eliminated under a reduced pressure to obtain 5-hydroxy-5-methylhexan-2-one (14.23 g).
Name
2-methyl-4-(2-methyl[1,3]dioxolan-2-yl)butan-2-ol
Quantity
21.18 g
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reactant
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165 mL
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solvent
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6.6 mL
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0 (± 1) mol
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solution
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.